molecular formula C8H12O2 B14296437 2,3,5,6,7,8-Hexahydro-1,4-benzodioxine CAS No. 114347-18-1

2,3,5,6,7,8-Hexahydro-1,4-benzodioxine

Cat. No.: B14296437
CAS No.: 114347-18-1
M. Wt: 140.18 g/mol
InChI Key: CKFXBYNDTGHFKT-UHFFFAOYSA-N
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Description

Contextualization within Saturated Heterocyclic and Dioxine Systems

2,3,5,6,7,8-Hexahydro-1,4-benzodioxine is a bicyclic ether. Structurally, it is composed of a saturated six-membered carbocyclic ring (cyclohexane) fused to a saturated six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4 (1,4-dioxane). This places it firmly within the class of saturated heterocyclic compounds.

In recent years, saturated heterocycles have gained significant attention in medicinal chemistry. researchgate.net Incorporating these three-dimensional structures into therapeutic agents can offer advantages over their flat, aromatic counterparts, such as improved aqueous solubility and metabolic profiles. researchgate.net The 1,4-dioxane (B91453) ring, specifically, is a key component in various biologically active molecules, and its less conformationally constrained nature compared to the more planar 1,4-benzodioxane (B1196944) has been explored in drug design. researchgate.net The fusion of the cyclohexane (B81311) and 1,4-dioxane rings in this compound creates a rigid yet complex three-dimensional architecture, making it an interesting scaffold for exploring structure-activity relationships.

Historical Development of Benzodioxine Research

The study of this compound is rooted in the extensive research history of its aromatic analog, 1,4-benzodioxane. The 1,4-benzodioxane scaffold is a prominent feature in a wide array of both natural and synthetic compounds with significant medicinal applications. Natural products like Silybin, a flavonolignan discovered in milk thistle, contain this moiety and exhibit a range of biological activities, including hepatoprotective effects. scielo.brnih.gov

In synthetic medicinal chemistry, the 1,4-benzodioxane structure is a cornerstone for numerous drugs, including the antihypertensive agent Doxazosin. scirp.orgyoutube.com The broad utility of the aromatic benzodioxane system in interacting with biological targets prompted chemists to investigate its derivatives. scirp.org The logical progression was to explore the saturated, or perhydrogenated, versions of this scaffold. This led to the synthesis and study of compounds like this compound, driven by the desire to introduce greater three-dimensionality, explore novel stereochemical arrangements, and potentially improve pharmacokinetic properties. researchgate.net

Fundamental Structural Elements and Stereochemical Implications

The fusion of the two six-membered rings in this compound gives rise to diastereomerism, based on the relative orientation of the hydrogen atoms at the bridgehead carbons (positions 4a and 8a). This results in two distinct isomers: cis and trans.

Cis-isomer : In the cis configuration, the bridgehead hydrogens are on the same side of the molecule. This arrangement allows for conformational flexibility, where the entire ring system can undergo a "ring flip," similar to cis-decalin. Both rings typically adopt a chair conformation to minimize steric strain.

Trans-isomer : In the trans configuration, the bridgehead hydrogens are on opposite sides of the molecule. This fusion creates a more rigid, conformationally locked system that cannot undergo ring flipping. The two chair conformations are effectively locked into place.

Comparison of Cis and Trans Isomers
PropertyCis-2,3,5,6,7,8-Hexahydro-1,4-benzodioxineTrans-2,3,5,6,7,8-Hexahydro-1,4-benzodioxine
Bridgehead H AtomsSame side of the ring systemOpposite sides of the ring system
Conformational FlexibilityFlexible (can undergo ring flip)Rigid (conformationally locked)
Relative StabilityGenerally less stableGenerally more stable

The presence of stereogenic centers is a critical feature of this compound. The two bridgehead carbons, C4a and C8a, are chiral centers because they are each bonded to four different groups. The presence of these two chiral centers means that the molecule can exist as multiple stereoisomers. nih.gov

Trans-isomer : The trans isomer is inherently chiral and lacks a plane of symmetry. Therefore, it exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (4aR,8aR)- and (4aS,8aS)-trans-octahydrobenzo[b] nih.govchemsynthesis.comdioxine (note: numbering conventions can vary, but the principle of opposite configurations for the enantiomer holds).

Cis-isomer : The cis isomer also lacks an internal plane of symmetry and is therefore chiral. It too exists as a pair of enantiomers: (4aR,8aS)- and (4aS,8aR)-cis-octahydrobenzo[b] nih.govchemsynthesis.comdioxine.

In total, there are four possible stereoisomers for this compound, comprising two pairs of enantiomers. The precise spatial arrangement of substituents around these chiral carbons is crucial in medicinal chemistry, as different enantiomers can have drastically different pharmacological properties. mdpi.com

Stereoisomers of this compound
Isomer TypeStereoisomer 1Stereoisomer 2Relationship
trans(4aR,8aR)(4aS,8aS)Enantiomers
cis(4aR,8aS)(4aS,8aR)Enantiomers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114347-18-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydro-1,4-benzodioxine

InChI

InChI=1S/C8H12O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H2

InChI Key

CKFXBYNDTGHFKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)OCCO2

Origin of Product

United States

Synthetic Methodologies for 2,3,5,6,7,8 Hexahydro 1,4 Benzodioxine and Analogues

De Novo Synthesis Strategies for the Hexahydrobenzodioxine Scaffold

De novo synthesis provides a direct route to the 2,3,5,6,7,8-hexahydro-1,4-benzodioxine core, offering flexibility in the introduction of various substituents. Key strategies include cyclization reactions to form the dioxine ring and the reduction of aromatic precursors to the fully saturated cyclohexane (B81311) ring.

Cyclization Reactions and Ring-Closure Approaches

A primary method for constructing the 1,4-dioxine ring system involves the Williamson ether synthesis, where a diol is reacted with a dihalide. For the hexahydrobenzodioxine scaffold, this typically involves the condensation of cis- or trans-cyclohexane-1,2-diol with a 1,2-dihaloethane. The choice of the cyclohexane-1,2-diol stereoisomer is crucial as it dictates the stereochemistry of the resulting fused ring system. The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). mdpi.comnih.gov

Another powerful ring-forming strategy is the Diels-Alder reaction. worktribe.com A suitably substituted cyclohexadiene can act as the diene component, reacting with a dienophile containing the oxygen functionalities, to construct the bicyclic hexahydrobenzodioxine skeleton in a single step. This [4+2] cycloaddition approach offers a high degree of stereocontrol and allows for the rapid assembly of molecular complexity. worktribe.comnih.gov

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Cyclohexane-1,2-diol, 1,2-Dibromoethane (B42909)K₂CO₃, DMFThis compoundModerate to Good mdpi.comnih.gov
Substituted cyclohexadiene, Dienophile with oxygen functionalitiesThermal or Lewis acid catalysisSubstituted this compoundVaries worktribe.comnih.gov

Catalytic Hydrogenation of Aromatic or Dihydro Precursors

A prevalent and efficient method for the synthesis of the this compound scaffold is the catalytic hydrogenation of the corresponding aromatic precursor, 2,3-dihydro-1,4-benzodioxine. This reaction involves the reduction of the benzene (B151609) ring to a cyclohexane ring, typically under a hydrogen atmosphere in the presence of a metal catalyst.

Commonly employed catalysts for this transformation include rhodium and ruthenium, often supported on carbon or alumina. The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, can significantly influence the reaction's efficiency and stereoselectivity, particularly when the aromatic precursor is substituted. For instance, rhodium-on-carbon has been shown to be effective in the hydrogenation of the benzene ring of indolin-2-ones and 3,4-dihydroquinol-2-ones to the corresponding saturated cyclohexane rings, a transformation analogous to the hydrogenation of dihydrobenzodioxine.

Substrate-directed hydrogenation can be a powerful tool for controlling the diastereoselectivity of the reduction. Functional groups on the substrate can coordinate to the heterogeneous catalyst surface, directing the delivery of hydrogen from a specific face of the molecule. purdue.edunih.govnih.gov This approach is particularly useful for the synthesis of specific stereoisomers of substituted hexahydrobenzodioxines.

SubstrateCatalystConditionsProductDiastereomeric Ratio (d.r.)Yield (%)Reference
Substituted 2,3-Dihydro-1,4-benzodioxineRh/CH₂ (pressure), solvent (e.g., THF, alcohols)Substituted this compoundVariesHighN/A
Substituted 2,3-Dihydro-1,4-benzodioxineRu/CH₂ (pressure), solventSubstituted this compoundVariesHighN/A
Tetrasubstituted IndolizineHeterogeneous CatalystH₂ (pressure), solventPolyfunctionalized 5,6,7,8-tetrahydroindolizin-8-onetrans-selectiveGood nih.govst-andrews.ac.uk

Stereoselective and Enantioselective Synthetic Routes

The biological activity of this compound analogues is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic routes is of paramount importance.

Control of Diastereoselectivity and Enantioselectivity in Formation

The stereochemical outcome of the synthesis of the hexahydrobenzodioxine scaffold can be controlled at various stages. During cyclization reactions, the use of stereochemically pure cyclohexane-1,2-diols directly translates to the formation of a specific diastereomer of the final product.

In catalytic hydrogenation of substituted dihydrobenzodioxines, the existing stereocenters on the dihydrodioxine ring or its substituents can direct the approach of hydrogen to the catalyst surface, leading to the formation of one diastereomer in preference to others. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of complex cyclic molecules. The nature of the substituents and their spatial orientation play a crucial role in determining the facial selectivity of the hydrogenation. purdue.edunih.gov

Application of Chiral Auxiliaries and Asymmetric Catalysis

For the synthesis of enantiomerically pure or enriched compounds, chiral auxiliaries and asymmetric catalysis are powerful tools. myuchem.comresearchgate.netsigmaaldrich.comnih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. sigmaaldrich.comnih.gov After the desired stereocenter(s) have been established, the auxiliary is removed. For instance, a chiral auxiliary could be attached to a precursor of the hexahydrobenzodioxine scaffold to control the stereochemistry of a cyclization or a substitution reaction. myuchem.comresearchgate.net

Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. nih.gov In the context of hexahydrobenzodioxine synthesis, asymmetric hydrogenation of a suitable prochiral dihydrobenzodioxine precursor using a chiral metal catalyst (e.g., based on rhodium, ruthenium, or iridium with chiral ligands) can provide direct access to enantiomerically enriched hexahydrobenzodioxine derivatives.

MethodDescriptionKey FeaturesReference
Chiral Pool SynthesisUtilization of enantiomerically pure starting materials, such as chiral cyclohexane-1,2-diols.The stereochemistry of the product is predetermined by the starting material.N/A
Substrate-Controlled DiastereoselectionExisting stereocenters on the substrate guide the stereochemical outcome of a reaction, such as hydrogenation.Relies on the influence of existing chirality within the molecule. purdue.edunih.gov
Chiral AuxiliariesA temporary chiral group directs the formation of new stereocenters.The auxiliary is typically recoverable and reusable. myuchem.comresearchgate.netsigmaaldrich.comnih.govnih.gov
Asymmetric CatalysisA small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.Highly efficient in terms of chirality transfer. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved by either starting with appropriately substituted precursors or by functionalizing the pre-formed hexahydrobenzodioxine scaffold.

Starting from substituted catechols or substituted cyclohexane-1,2-diols allows for the introduction of substituents on the carbocyclic ring prior to the formation of the dioxine ring. nih.govscielo.brscirp.org Subsequent hydrogenation of the aromatic ring in the case of catechol-derived precursors yields the substituted hexahydro derivative.

Alternatively, functionalization of the pre-formed 2,3-dihydro-1,4-benzodioxine can be carried out, for example, through electrophilic aromatic substitution reactions to introduce substituents on the benzene ring. These substituted dihydrobenzodioxines can then be hydrogenated to the corresponding hexahydro derivatives. Functionalization of the saturated cyclohexane ring of the hexahydrobenzodioxine scaffold is also possible, though it may be less regioselective.

PrecursorMethod of SubstitutionSubsequent ReactionsProductReference
Substituted CatecholCyclization with 1,2-dihaloethaneCatalytic HydrogenationSubstituted this compound nih.govscielo.br
2,3-Dihydro-1,4-benzodioxineElectrophilic Aromatic SubstitutionCatalytic HydrogenationSubstituted this compoundN/A
Substituted Cyclohexane-1,2-diolCyclization with 1,2-dihaloethane-Substituted this compoundN/A

Strategies for Introducing Functional Groups

Functionalization of the pre-formed benzodioxine scaffold is a common and versatile approach to generate analogues. These reactions can target either the aromatic ring or the dioxan portion of the molecule, allowing for precise modification of the compound's structure.

One primary strategy involves the use of starting materials that already contain the desired functional groups. For instance, beginning a synthesis with a substituted catechol, such as 2,3-dihydroxybenzoic acid, allows for the direct incorporation of a carboxylic acid group onto the aromatic ring. This group can then be further modified. A typical reaction involves the alkylation of a functionalized catechol with 1,2-dibromoethane to form the dioxan ring. nih.gov The incorporated functional group, such as an ester, can then be converted into other moieties like amides using methods such as the mixed-anhydride procedure. nih.gov

Another key strategy is the functionalization of an existing amine group on the benzodioxine ring. For example, 2,3-dihydro-1,4-benzodioxin-6-amine can be readily converted into a sulfonamide by reacting it with an appropriate sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride. scielo.br The resulting sulfonamide possesses an acidic N-H proton, which can be deprotonated by a strong base like lithium hydride, creating a nucleophilic site. This nucleophile can then be alkylated with various electrophiles, such as 2-bromo-N-phenylacetamides, to introduce complex side chains. scielo.br

Functional groups can also be introduced on the dioxan ring. The (S)-1,4-benzodioxane-2-carboxylic acid can be converted into a Weinreb amide, which subsequently reacts with a Grignard reagent (e.g., MeMgCl) to yield a methyl ketone. unimi.it This ketone functionality serves as a handle for further synthetic transformations. Additionally, chalcone (B49325) derivatives can be synthesized through the Claisen-Schmidt condensation of a substituted 1,4-benzodioxan carboxaldehyde with a substituted acetophenone (B1666503), creating a new carbon-carbon double bond and introducing a larger, conjugated system. nih.gov

The following table summarizes various strategies for introducing functional groups onto the 1,4-benzodioxan scaffold.

Table 1: Methodologies for Functional Group Introduction
Starting Material Reagents Functional Group Introduced Reference
Methyl 2,3-dihydroxybenzoate 1,2-Dibromoethane, K₂CO₃ Dioxan ring with ester group nih.gov
2,3-dihydro-1,4-benzodioxin-6-amine 4-methylbenzenesulfonyl chloride Sulfonamide (-SO₂NH-) scielo.br
N-(2,3-dihydrobenzo nih.govnih.govdioxin-6-yl)-4-methylbenzenesulfonamide LiH, 2-bromo-N-phenylacetamide N-acetamide side chain scielo.br
(S)-1,4-benzodioxan-2-carboxylic acid CDI, N,O-dimethylhydroxylamine Weinreb Amide unimi.it
(S)-N-methoxy-N-methyl-2,3-dihydrobenzo[b] nih.govnih.govdioxine-2-carboxamide MeMgCl, THF Methyl Ketone (-COCH₃) unimi.it
2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carbaldehyde Substituted acetophenone, NaOH, EtOH Chalcone moiety nih.gov

Multi-Step Synthesis of Complex Analogues

The construction of complex analogues of this compound often requires carefully planned multi-step synthetic sequences. These routes allow for the introduction of multiple functional groups and stereocenters with high degrees of control.

A representative example is the synthesis of erythro-2-oxiranyl-1,4-benzodioxan. This synthesis begins with the O-benzylation of catechol, followed by alkylation with methyl trans-4-bromocrotonate to yield an ester. clockss.org The ester is then reduced to an allylic alcohol using diisobutylaluminum hydride (DIBAL-H). A crucial step in this sequence is the Sharpless asymmetric epoxidation of the allylic alcohol, which establishes the stereochemistry of the epoxide ring with high enantiomeric excess (>92%). clockss.org Subsequent tosylation of the remaining alcohol, debenzylation to unmask the phenol, and base-promoted intramolecular cyclization affords the final complex oxiranyl-benzodioxan analogue. clockss.org

Another multi-step approach is demonstrated in the synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. mdpi.com This route starts from the chiral pool, using D-Mannitol diacetonide as the initial building block. The synthesis involves oxidative cleavage, followed by a Grignard reaction with 5-bromopentene to introduce a hexenyl side chain. The resulting alcohol is protected as a benzyl (B1604629) ether, and the acetonide is hydrolyzed. The diol is then converted to a dimesylate, which serves as the electrophile for the final cyclization step with catechol in the presence of potassium carbonate to form the benzodioxan ring system. mdpi.com

The synthesis of PARP1 inhibitors based on the 2,3-dihydro-1,4-benzodioxine scaffold also highlights a multi-step strategy. nih.gov The synthesis starts with the esterification of 2,3-dihydroxybenzoic acid, followed by cyclization with 1,2-dibromoethane. The resulting ester is hydrolyzed to a carboxylic acid, which is then converted to the final carboxamide using a mixed-anhydride method. nih.gov This sequence demonstrates the step-wise construction and modification of functional groups on the aromatic portion of the molecule.

The following table outlines key steps in the multi-step synthesis of selected complex 1,4-benzodioxan analogues.

Table 2: Examples of Multi-Step Syntheses of Complex Analogues
Target Analogue Key Starting Materials Key Reactions Reference
erythro-2-Oxiranyl-1,4-benzodioxan Catechol, methyl trans-4-bromocrotonate DIBAL-H reduction, Sharpless asymmetric epoxidation, Base-promoted cyclization clockss.org
2-(1-Benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine D-Mannitol diacetonide, 5-bromopentene, Catechol Grignard reaction, Mesylation, Williamson ether synthesis (cyclization) mdpi.com
2,3-Dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide 2,3-Dihydroxybenzoic acid, 1,2-dibromoethane Esterification, Alkylation (cyclization), Hydrolysis, Amide formation nih.gov
N-substituted 2,3-dihydro-1,4-benzodioxin-6-amine derivatives 2,3-dihydro-1,4-benzodioxin-6-amine, 4-methylbenzenesulfonyl chloride Sulfonamide formation, N-alkylation with substituted 2-bromoacetamides scielo.br

Chemical Transformations and Derivatization of the 2,3,5,6,7,8 Hexahydro 1,4 Benzodioxine Core

Functionalization Reactions on the Aromatic Ring System

The benzene (B151609) component of the 2,3-dihydro-1,4-benzodioxine core behaves as an activated aromatic system. The ether oxygens of the dioxane ring act as electron-donating groups, directing electrophilic aromatic substitution reactions primarily to the positions ortho and para to them (positions 6 and 7).

Nitration: The introduction of a nitro group onto the aromatic ring is a well-established functionalization strategy. Nitration of 2,3-dihydro-1,4-benzodioxine derivatives typically proceeds under standard electrophilic aromatic substitution conditions. For instance, treating 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide with a mixture of nitric acid and trifluoroacetic acid yields both 7-nitro and 8-nitro derivatives. nih.gov The regioselectivity of the reaction can be influenced by the existing substituents on the aromatic ring. The primary product of nitrating the unsubstituted 2,3-dihydro-1,4-benzodioxine is 6-nitro-2,3-dihydro-1,4-benzodioxine. nih.govchemicalbook.com

Halogenation: The benzene ring can also be functionalized via halogenation. Bromination of 1,4-benzodioxin-2(3H)-one with N-bromosuccinimide (NBS) demonstrates regioselectivity dependent on reaction conditions. Under electrophilic conditions, the reaction predominantly yields the 7-bromo derivative, whereas photolytic (free-radical) conditions favor the formation of the 6-bromo isomer. sci-hub.se Direct halogenation of related heterocyclic systems has also been achieved using reagents like bromine in the presence of a base such as triethylamine. semanticscholar.org

Table 1: Examples of Halogenation and Nitration Reactions
Starting MaterialReagentsProduct(s)Reference
2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamideNitric acid, Trifluoroacetic acid7-Nitro- and 8-Nitro- derivatives nih.gov
1,4-Benzodioxin-2(3H)-oneN-Bromosuccinimide (NBS) in THF (reflux)7-Bromo-1,4-benzodioxin-2(3H)-one sci-hub.se
1,4-Benzodioxin-2(3H)-oneN-Bromosuccinimide (NBS) in THF (photolytic)6-Bromo-1,4-benzodioxin-2(3H)-one sci-hub.se

Friedel-Crafts reactions and their variations are key methods for introducing alkyl and acyl groups onto the benzodioxine core, forming new carbon-carbon bonds.

Acylation: The introduction of an acyl group is a common transformation. For example, Friedel-Crafts acylation is employed in the synthesis of 1,4-benzodioxan-substituted chalcones, which serve as precursors for various biologically active molecules. nih.gov This reaction typically involves reacting the benzodioxine derivative with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Alkylation: While direct Friedel-Crafts alkylation can be prone to issues like polyalkylation and rearrangements, alternative methods are used to introduce alkyl substituents. The acetoacetic ester synthesis, for example, allows for the controlled formation of α-substituted methyl ketones, which can be applied to derivatives containing the benzodioxine moiety. libretexts.org This involves the alkylation of an enolate followed by hydrolysis and decarboxylation. libretexts.org

Reactions Involving the Dioxine Ring

The heterocyclic dioxane portion of the molecule also possesses distinct reactivity, allowing for transformations that alter its structure and functionality.

The stability of the dioxane ring means that ring-opening reactions generally require specific conditions or activating functional groups. In certain derivatives, such as 2-acyl-2,3-dihydro-1,4-benzodioxins, the presence of the acyl group can facilitate ring-chain tautomerism, which represents a form of dynamic ring-opening and closing. acs.org More profound ring-opening can be achieved under harsh reductive or oxidative conditions, though this often leads to the decomposition of the core structure.

While the saturated carbon-oxygen bonds of the dioxane ring are generally stable to mild oxidation and reduction, substituents on this ring or the ring itself can undergo transformation under specific conditions.

Oxidation: The synthesis of derivatives can involve oxidative steps. For instance, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reaction of 2-prop-2-ynyloxyphenols has been used to construct the 2,3-dihydrobenzo nih.govnih.govdioxine ring system with an exocyclic double bond, which is a form of oxidative cyclization. researchgate.net Furthermore, sulfide-containing substituents attached to the benzodioxine core can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone using reagents like hydrogen peroxide (H₂O₂), with the outcome controlled by the reaction conditions. scirp.org

Reduction: Catalytic hydrogenation is a common method for reducing peripheral functional groups without affecting the core structure. For example, nitro groups introduced onto the aromatic ring can be efficiently reduced to amino groups using catalytic hydrogenation, providing a route to key synthetic intermediates. nih.gov

Table 2: Examples of Dioxine Ring and Peripheral Group Reactions
Reaction TypeStarting MaterialReagentsProductReference
Oxidation8-(alkylthio)-benzodioxane derivative30% H₂O₂ / TeO₂8-(alkylsulfinyl)-benzodioxane derivative scirp.org
Oxidation8-(alkylthio)-benzodioxane derivativeexcess 30% H₂O₂8-(alkylsulfonyl)-benzodioxane derivative scirp.org
Reduction7-Nitro-2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamideH₂, Pd/C7-Amino-2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide nih.gov

Nucleophilic and Electrophilic Substitution Reactions on Peripheral Substituents

Once the 2,3-dihydro-1,4-benzodioxine core is functionalized, these peripheral groups can undergo further chemical transformations.

Nucleophilic Substitution: Amine and sulfonamide functionalities attached to the benzodioxine ring are common handles for derivatization. For example, N-(2,3-dihydrobenzo nih.govnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide can be N-alkylated by reacting its corresponding anion with various 2-bromo-N-(substituted-phenyl)acetamides. scielo.br This reaction proceeds via a nucleophilic substitution where the sulfonamide nitrogen acts as the nucleophile, displacing the bromide leaving group. scielo.br

Electrophilic Substitution: The reactivity of substituents can also be exploited. For example, the synthesis of chalcones involves a base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde. nih.gov In this reaction, the enolate of the acetophenone acts as a nucleophile attacking the electrophilic carbonyl carbon of the aldehyde attached to the benzodioxine ring.

Transition Metal-Catalyzed Coupling Reactions of the 2,3,5,6,7,8-Hexahydro-1,4-benzodioxine Core

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the derivatization of heterocyclic scaffolds such as this compound, enabling the introduction of a wide array of functional groups. The saturated carbocyclic ring of this scaffold can be functionalized with leaving groups, such as halides or triflates, to participate in various coupling reactions. While specific examples of such reactions on the this compound core are not extensively documented in publicly available literature, the principles of these reactions are broadly applicable. This section will discuss the potential application of several key palladium-catalyzed coupling reactions for the derivatization of this core, drawing parallels from related benzodioxane structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govharvard.edu For the this compound core, a halogenated derivative, for instance, at the 6-position, could be coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents.

A general scheme for the Suzuki-Miyaura coupling on a hypothetical 6-bromo-2,3,5,6,7,8-hexahydro-1,4-benzodioxine is presented below. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be critical for achieving high yields and would require empirical optimization.

Hypothetical Suzuki-Miyaura Reaction

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
6-Bromo-2,3,5,6,7,8-hexahydro-1,4-benzodioxinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water6-Phenyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine
6-Iodo-2,3,5,6,7,8-hexahydro-1,4-benzodioxineVinylboronic acidPdCl₂(dppf)K₃PO₄Dioxane6-Vinyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org A halo-substituted this compound could potentially undergo a Heck reaction with various alkenes to introduce alkenyl substituents. The regioselectivity and stereoselectivity of the addition would be important considerations.

Hypothetical Heck Reaction

Reactant 1Reactant 2CatalystBaseSolventProduct
6-Iodo-2,3,5,6,7,8-hexahydro-1,4-benzodioxineStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF6-Styryl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine
6-Bromo-2,3,5,6,7,8-hexahydro-1,4-benzodioxineEthyl acrylatePdCl₂(PPh₃)₂K₂CO₃AcetonitrileEthyl 3-(2,3,5,6,7,8-hexahydro-1,4-benzodioxin-6-yl)acrylate

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl or vinyl halides and amines. wikipedia.org This reaction could be employed to introduce primary or secondary amine functionalities onto the this compound scaffold. A halo-derivative of the core would be reacted with an amine in the presence of a palladium catalyst and a strong base.

Hypothetical Buchwald-Hartwig Amination

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
6-Bromo-2,3,5,6,7,8-hexahydro-1,4-benzodioxineAnilinePd₂(dba)₃ / BINAPNaOt-BuTolueneN-Phenyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxin-6-amine
6-Chloro-2,3,5,6,7,8-hexahydro-1,4-benzodioxineMorpholinePd(OAc)₂ / XPhosCs₂CO₃Dioxane4-(2,3,5,6,7,8-Hexahydro-1,4-benzodioxin-6-yl)morpholine

Other Coupling Reactions

Other notable transition metal-catalyzed coupling reactions that could be applied to functionalize the this compound core include the Sonogashira coupling for the introduction of alkyne groups, wikipedia.orglibretexts.org the Stille coupling utilizing organotin reagents, wikipedia.org and the Negishi coupling with organozinc compounds. organic-chemistry.orgwikipedia.org Each of these reactions offers a unique set of advantages in terms of substrate scope and functional group tolerance.

The successful application of these coupling reactions to the this compound core would significantly expand the accessible chemical space for this scaffold, allowing for the synthesis of a diverse library of derivatives for various applications.

Advanced Spectroscopic Characterization of 2,3,5,6,7,8 Hexahydro 1,4 Benzodioxine Structures

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of 2,3,5,6,7,8-Hexahydro-1,4-benzodioxine through ionization and subsequent analysis of the mass-to-charge ratio of the molecule and its fragments.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for unequivocally determining the elemental composition of this compound. The molecular formula of this compound is C₈H₁₂O₂.

The theoretical exact mass of the [M]⁺˙ ion can be calculated by summing the precise masses of its constituent isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da).

Calculated Exact Mass of C₈H₁₂O₂: (8 * 12.000000) + (12 * 1.007825) + (2 * 15.994915) = 96.000000 + 12.093900 + 31.989830 = 140.08373 Da

An experimental HRMS measurement yielding a value extremely close to this theoretical mass (typically within 5 ppm) confirms the molecular formula C₈H₁₂O₂. This level of precision allows differentiation from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.govund.edu

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

Molecular FormulaNominal Mass (Da)Theoretical Exact Mass (Da)
C₈H₁₂O₂ 140 140.08373
C₇H₈O₃140140.04734
C₉H₁₆O140140.12012
C₁₀H₂₀140140.15650
C₇H₁₂N₂O140140.09496

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion ([M]⁺˙) of this compound is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are dictated by the compound's structure, particularly the ether linkages and the cyclic aliphatic rings. libretexts.orgchemguide.co.uk

Key fragmentation pathways for this compound would likely include:

Retro-Diels-Alder (RDA) Reaction: The cyclohexene-like ring can undergo a characteristic RDA cleavage, leading to the expulsion of ethene (C₂H₄, 28 Da). This is a common pathway for six-membered unsaturated rings.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the ether oxygen atoms is a typical fragmentation route for ethers. miamioh.edu This can lead to the loss of radicals and the formation of stable oxonium ions.

Loss of Small Molecules: Sequential loss of small, stable neutral molecules like H₂O (18 Da), CO (28 Da), or C₂H₄O (44 Da) from the dioxane ring can also be observed.

Analysis of the m/z values of these fragments helps to piece together the original structure. core.ac.uk

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentCorresponding Neutral LossFragmentation Pathway
140[C₈H₁₂O₂]⁺˙-Molecular Ion (M⁺˙)
112[C₆H₈O₂]⁺˙C₂H₄ (28 Da)Retro-Diels-Alder Reaction
111[C₇H₁₁O]⁺CHO (29 Da)Cleavage within dioxane ring
97[C₅H₅O₂]⁺C₃H₇ (43 Da)Ring cleavage and rearrangement
84[C₅H₈O]⁺˙C₃H₄O (56 Da)Complex ring fragmentation
69[C₄H₅O]⁺C₄H₇O (71 Da)Further fragmentation

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively sensitive to chiral molecules and are powerful tools for stereochemical analysis.

The parent molecule, this compound, is achiral due to the presence of a plane of symmetry. Therefore, it will not produce a CD spectrum.

However, chiroptical spectroscopy becomes indispensable for the analysis of chiral derivatives of this scaffold. If a substituent is introduced in a way that creates a stereocenter, the resulting enantiomers will produce mirror-image CD spectra. For instance, the introduction of a methyl group at position 5 would create two enantiomers, (5R)- and (5S)-5-methyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine.

The sign (positive or negative) and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule. By comparing experimentally measured CD spectra with those predicted from quantum chemical calculations, the absolute stereochemistry of chiral derivatives can be unambiguously assigned. mdpi.com

Table 4: Application of Chiroptical Spectroscopy to Derivatives

CompoundChiralityChiroptical ActivityApplication
This compoundAchiralInactive (No CD Spectrum)Not applicable
Chiral Derivative (e.g., (5R)-methyl- derivative)ChiralActive (Produces CD Spectrum)Determination of absolute configuration, enantiomeric purity analysis
Chiral Derivative (e.g., (5S)-methyl- derivative)ChiralActive (Mirror-image CD Spectrum)Determination of absolute configuration, enantiomeric purity analysis

Solid State and Solution State Structural Analysis of Hexahydrobenzodioxines

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the molecular structure of compounds that can be crystallized. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be generated. This method is instrumental in establishing the absolute configuration of chiral centers.

A detailed structural investigation has been successfully conducted on 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) , a highly substituted derivative. nih.gov The study provides valuable data on the geometry of the hexahydrobenzodioxine ring system in the solid state.

The crystallographic analysis of TNBD revealed the following key parameters:

Interactive Table: Crystal Data and Structure Refinement for TNBD nih.gov

Parameter Value
Empirical Formula C₈H₄N₄O₁₀
Formula Weight 332.15 g/mol
Crystal System Monoclinic
Space Group C2/c
a (Å) 12.353(3)
b (Å) 7.373(2)
c (Å) 12.783(3)
β (°) 104.74(3)
Volume (ų) 1125.1(5)
Z (molecules per unit cell) 4
Density (calculated) 1.962 g/cm³
Density (experimental) 1.85 g/cm³

In the crystal structure of TNBD, the molecule is positioned on a twofold symmetry axis. nih.gov A significant structural feature is the twisting of the nitro groups relative to the plane of the benzene (B151609) ring. The nitro groups at positions 7 and 8 are twisted by 46.14° and 68.71°, respectively, which is a common feature in sterically crowded polynitroaromatic compounds. nih.gov The dioxine ring, fused to the saturated cyclohexane (B81311) ring, adopts a specific conformation dictated by the constraints of the crystal packing.

Interactive Table: Selected Bond Lengths for TNBD nih.gov

Bond Length (Å)
O(1)-C(1) 1.365(3)
O(1)-C(2) 1.455(4)
C(1)-C(6) 1.385(4)
C(1)-C(9) 1.423(4)
C(2)-C(3) 1.503(6)
N(1)-O(2) 1.211(3)
N(1)-O(3) 1.218(3)

These experimentally determined values provide a foundational reference for theoretical calculations and a deeper understanding of the electronic and steric effects imposed by substituents on the hexahydrobenzodioxine framework.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govmdpi.commdpi.com The Hirshfeld surface of a molecule is defined as the region where the contribution of the molecule's electron density to the total crystal electron density is greater than that of all other molecules. mdpi.com

By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact. Red spots on a d_norm map indicate close contacts (shorter than the sum of van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov The analysis also generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contacts, providing quantitative percentages for different interaction types (e.g., H···H, O···H, C···H). nih.govnih.gov

For a molecule like the parent 2,3,5,6,7,8-Hexahydro-1,4-benzodioxine, the crystal packing would be dominated by weak van der Waals forces and potentially weak C-H···O hydrogen bonds. The Hirshfeld surface analysis would likely show a high percentage of H···H contacts, reflecting the hydrogen-rich nature of the saturated ring.

In the case of the derivative TNBD, the packing is influenced by more complex interactions. The high density of the crystal is attributed in part to significant sigma-hole interactions involving the electron-deficient regions on the nitro groups. nih.gov A full Hirshfeld analysis would quantify the contributions of O···O, O···N, and other contacts, providing a detailed picture of the forces stabilizing the crystal structure.

Conformational Analysis in Solution and Solid Phases

The this compound molecule contains two fused six-membered rings: a dioxine ring fused to a cyclohexane ring. The cyclohexane ring is highly flexible and can exist in various conformations, most notably the stable "chair" and the more energetic "boat" and "twist-boat" forms. The dioxine ring attached to it also possesses conformational flexibility.

In the solid phase , as seen in the crystal structure of the TNBD derivative, the molecule is locked into a single conformation due to packing forces. nih.gov The specific conformation observed via X-ray diffraction represents a low-energy state within the crystal lattice but is not necessarily the sole or even the most dominant conformation in solution.

In the solution phase , the molecule is dynamic, and the rings can interconvert between different conformations. NMR spectroscopy is the primary tool for studying these dynamics. auremn.org.br Key NMR parameters used in conformational analysis include:

Chemical Shifts (δ): The electronic environment of a proton is conformation-dependent. Protons in axial versus equatorial positions in a chair conformation, for instance, will have different chemical shifts.

Coupling Constants (J): The magnitude of the through-bond coupling (J-coupling) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. mdpi.com Measuring 3JHH coupling constants can provide precise information about the geometry of the ring.

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. mdpi.com 2D NOESY experiments can map these spatial proximities, providing definitive evidence for specific conformations and stereochemical relationships.

For this compound in solution, one would expect the saturated cyclohexane ring to exist in a rapid equilibrium between two chair conformations. The specific preference for one chair over the other would be influenced by substituents. Variable-temperature NMR studies can be used to analyze the energetics of this ring-flipping process. nih.gov

Experimental vs. Theoretically Derived Structural Parameters

A powerful approach in modern structural chemistry is the combination of experimental analysis with theoretical calculations. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict the geometric and electronic properties of molecules. researcher.life

By comparing the theoretically derived parameters with experimental data, chemists can validate the accuracy of their computational models and gain deeper insight into molecular structure.

Solid State (X-ray vs. DFT): The bond lengths, bond angles, and dihedral angles obtained from a single-crystal X-ray structure can be compared directly to those from a DFT-optimized geometry of the molecule in the gas phase or with a solvent model. Discrepancies between the two can often be attributed to the effects of intermolecular forces and crystal packing in the solid state, which are not always fully accounted for in standard gas-phase calculations. For TNBD, DFT calculations could be used to model the steric strain caused by the nitro groups and compare the calculated twist angles with the experimental values. nih.gov

Solution State (NMR vs. DFT): In solution, where a molecule may exist as a mixture of rapidly interconverting conformers, the comparison is more complex. Theoretical calculations can be used to determine the geometries and relative energies of all possible stable conformers. NMR parameters, such as chemical shifts and coupling constants, can then be calculated for each individual conformer. The experimentally observed NMR spectrum, which is a population-weighted average of all conformers, can be compared to the calculated averaged spectrum. A good match provides strong evidence for the conformational equilibrium predicted by the theoretical model. nih.govcopernicus.org

This synergistic approach allows for a more complete and robust understanding of the structural and dynamic properties of molecules like this compound than either method could provide alone.

Computational and Quantum Chemical Investigations of 2,3,5,6,7,8 Hexahydro 1,4 Benzodioxine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are employed to determine various properties of 2,3,5,6,7,8-Hexahydro-1,4-benzodioxine by approximating the exchange-correlation energy that accounts for electron-electron interactions. Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d) to achieve reliable results for geometry and energy evaluations. nih.gov

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. youtube.comrub.de For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles until the net forces on all atoms are negligible. The resulting optimized geometry provides insight into the molecule's three-dimensional shape, including the conformation of the saturated carbocyclic ring and the puckering of the dioxine ring.

Energetic stability is assessed through the calculation of the total electronic energy of the optimized structure. Thermochemical parameters, including the standard molar enthalpy of formation, can be computationally estimated using methods like isodesmic or homodesmic reactions, which help to cancel out systematic errors in the calculations. nih.gov A computational study on the parent compound, 1,4-benzodioxan, has demonstrated a reasonable agreement between DFT-calculated and experimentally determined enthalpies of formation. nih.gov

Below are illustrative optimized geometry parameters for the parent 1,4-benzodioxan molecule, which would serve as the basis for calculations on its hexahydro derivative.

ParameterAtoms InvolvedValue
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-O (ether)~1.37 Å
Bond LengthO-C (alkyl)~1.43 Å
Bond LengthC-C (alkyl)~1.51 Å
Bond AngleC-O-C (ether)~115°
Bond AngleO-C-C (dioxine ring)~110°
Dihedral AngleO-C-C-O (dioxine ring)Varies with conformation (e.g., half-chair)

Note: The values are typical and derived from computational studies on the 1,4-benzodioxan core structure. Specific values for this compound would require dedicated DFT calculations.

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described using molecular orbitals.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and oxygen atoms, while the LUMO would be distributed over the aromatic system's anti-bonding orbitals.

Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It maps the electrostatic potential, which is the force experienced by a positive test charge, onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as those around the oxygen lone pairs, and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. The MEP map for this compound would show significant negative potential around the two ether oxygen atoms, making them key sites for interactions like hydrogen bonding.

PropertyDescriptionPredicted Characteristics for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Localized on the aromatic ring and oxygen atoms.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Distributed over the π* anti-bonding system of the aromatic ring.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Expected to be relatively large, suggesting good kinetic stability.
MEP Negative RegionElectron-rich areas, potential sites for electrophilic attack.Concentrated around the two ether oxygen atoms.
MEP Positive RegionElectron-poor areas, potential sites for nucleophilic attack.Associated with the hydrogen atoms of the molecule.

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonds and lone pairs, which aligns closely with classical Lewis structures. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. nih.gov These frequencies correspond to the vibrational modes of the molecule, such as bond stretching and bending. While DFT methods tend to overestimate vibrational frequencies, applying a scaling factor can yield spectra that are in good agreement with experimental data. nih.gov For this compound, key predicted vibrations would include C-O-C asymmetric and symmetric stretching of the ether groups, aromatic C=C stretching, and aliphatic C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govmdpi.com The calculation determines the magnetic shielding tensors for each nucleus in the molecule. By referencing these values to a standard compound (e.g., Tetramethylsilane), theoretical ¹H and ¹³C NMR chemical shifts can be obtained. github.io These predictions are invaluable for assigning signals in experimental spectra and confirming the molecular structure. For the target molecule, calculations would predict distinct signals for the aromatic, aliphatic, and dioxine ring protons and carbons. nih.govmdpi.com

SpectroscopyPredicted FeatureApproximate Range/Value
FT-IRAromatic C-H Stretch3000-3100 cm⁻¹
FT-IRAliphatic C-H Stretch2850-2960 cm⁻¹
FT-IRAromatic C=C Stretch1500-1600 cm⁻¹
FT-IRC-O-C Asymmetric Stretch1230-1270 cm⁻¹
¹H NMRAromatic Protons (Ar-H)~6.8 ppm
¹H NMRDioxine Protons (O-CH₂)~4.2 ppm
¹H NMRAliphatic Protons (C-CH₂)~1.7 ppm (β-position), ~2.7 ppm (α-position)
¹³C NMRAromatic Carbons (Ar-C-O)~143 ppm
¹³C NMRAromatic Carbons (Ar-C)~121 ppm
¹³C NMRDioxine Carbons (O-CH₂)~64 ppm
¹³C NMRAliphatic Carbons (C-CH₂)~23 ppm

Note: Ranges are based on typical values for the 1,4-benzodioxan core and related structures. scirp.orgscirp.org

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of different molecular conformations and their relative energies.

For this compound, MD simulations would be particularly useful for studying the conformational flexibility of its two non-aromatic rings. The saturated six-membered carbocyclic ring can adopt various conformations, such as chair, boat, and twist-boat, and MD can map the energetic landscape of the transitions between these forms. Similarly, the 1,4-dioxine ring is not planar and exists in a puckered conformation (e.g., a half-chair). MD simulations can reveal the flexibility of this ring and how its motion is coupled to the conformations of the adjacent saturated ring. This provides a more realistic understanding of the molecule's behavior in different environments, such as in solution. nih.gov

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies associated with each step.

The synthesis of the 1,4-benzodioxane (B1196944) ring system, a core component of the target molecule, typically involves the reaction of a catechol derivative with a 1,2-dihaloethane or a related electrophile. scirp.org Theoretical studies can model this reaction pathway, likely a double Williamson ether synthesis, to determine the energetics of each step. DFT calculations can be used to optimize the geometries of reactants, transition states, and products. This allows for the determination of the reaction's feasibility, the prediction of potential side products, and an understanding of the factors controlling regioselectivity and stereoselectivity. Such studies are crucial for optimizing existing synthetic routes and designing new, more efficient ones. rsc.org

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are foundational concepts in medicinal chemistry and materials science. These computational and theoretical investigations aim to correlate the chemical structure of a compound with its physical, chemical, and biological properties. For the this compound system, more commonly referred to in literature as the 2,3-dihydro-1,4-benzodioxane scaffold, SPR studies have been instrumental in optimizing its derivatives for a wide range of therapeutic applications. By systematically modifying the core structure—altering substituents, changing linker lengths, or adjusting stereochemistry—researchers can fine-tune the compound's interaction with biological targets and enhance its desired properties.

Biological Activity and Receptor Interaction

The versatility of the 2,3-dihydro-1,4-benzodioxine scaffold allows it to interact with various biological receptors and enzymes, influencing cellular pathways in a targeted manner. mdpi.com Computational methods like molecular docking, 2D-QSAR, and 3D-QSAR are frequently employed to understand and predict how structural modifications will affect these interactions. nih.gov

Derivatives of the 1,4-benzodioxane moiety have been extensively studied as inhibitors for several key enzymes implicated in human diseases.

Monoamine Oxidase B (MAO-B) Inhibition: A series of 1,4-benzodioxan-substituted chalcones were designed and evaluated as inhibitors of human MAO-B, an effective approach for treating neurological disorders. nih.gov Structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring of the chalcone (B49325) moiety significantly influenced inhibitory activity and selectivity. The most potent compound identified was (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] mdpi.comdioxin-6-yl)prop-2-en-1-one, which exhibited a very low IC₅₀ value and high selectivity for MAO-B over MAO-A. nih.gov Kinetic and molecular docking studies confirmed that these compounds act as competitive and reversible inhibitors. nih.gov

CompoundSubstituent (Phenyl Ring)hMAO-B IC₅₀ (µM)Selectivity Index (SI)
(E)-3-(2,3-dihydrobenzo[b] mdpi.comdioxin-6-yl)-1-phenylprop-2-en-1-oneNone0.17>235
(E)-1-(2-chlorophenyl)-3-(2,3-dihydrobenzo[b] mdpi.comdioxin-6-yl)prop-2-en-1-one2-Cl0.076>526
(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] mdpi.comdioxin-6-yl)prop-2-en-1-one3-Br, 4-F0.026>1538
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,3-dihydrobenzo[b] mdpi.comdioxin-6-yl)prop-2-en-1-one5-Cl, 2-OH0.043>930

PARP1 Inhibition: The compound 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) was identified as a lead inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial target in cancer therapy. nih.gov Initial screening identified the compound with an IC₅₀ of 5.8 μM. nih.gov Subsequent SPR studies, involving analogue synthesis and scaffold hopping, led to the identification of significantly more potent inhibitors. For instance, modifying the dioxine portion and implementing a scaffold hopping strategy to a benzo[b] mdpi.comoxazine-8-carboxamide core resulted in a compound with an IC₅₀ of 0.082 μM. nih.gov

FtsZ Inhibition: Computational studies have guided the development of benzodioxane-benzamides as potent inhibitors of the prokaryotic protein FtsZ, a target for new antibiotics. mdpi.com Research focused on exploring a hydrophobic subpocket of the protein's binding site. The SPR studies evaluated modifications such as elongating the linker connecting the 1,4-benzodioxane and the 2,6-difluorobenzamide (B103285) moieties, and adding hydrophobic substituents to the benzodioxane scaffold itself. mdpi.com These computational predictions helped in synthesizing novel derivatives with very low Minimum Inhibitory Concentrations (MICs) against methicillin-susceptible and -resistant S. aureus. mdpi.com

Cyclooxygenase-2 (COX-2) Inhibition: A series of 1-((2,3-dihydrobenzo[b] mdpi.comdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives were prepared and identified as new and selective ligands for the COX-2 enzyme. nih.gov Computational docking studies showed that the most active compound interacts with key residues in the active site of COX-2. This work highlights how the benzodioxan scaffold can be incorporated into larger molecules to achieve selective enzyme inhibition for anti-inflammatory purposes. nih.gov

α-Adrenoreceptor Subtype Selectivity: The 1,4-benzodioxan framework is a key component of several α-adrenoreceptor (α-AR) antagonists. SPR studies have been crucial in understanding the role of the dioxane unit in conferring selectivity for different α₁-AR subtypes. nih.gov For example, modifications to WB 4101-related benzodioxans led to compounds with high affinity and selectivity for the α₁ₐ-adrenoreceptor subtype, while other changes resulted in a reversed selectivity profile, favoring the α₁d subtype. nih.gov Further computational studies using 2D and 3D-QSAR models on related analogues helped to depict the pharmacophore for α₁d-AR affinity. nih.gov These models suggested that factors like the number of heteroatoms in the molecule and properties related to passive membrane diffusion are relevant for enhancing binding affinity to the α₁d-AR subtype. nih.gov

Hydrazone Derivatives: A study on benzodioxane carboxylic acid-based hydrazones demonstrated how different substituents influence a wide range of biological activities. Computational analyses, including molecular docking and molecular dynamics simulations, revealed that compounds containing methoxy (B1213986) and sulfur-containing thiophene (B33073) groups had strong binding interactions and stability within receptor active sites. These in silico predictions aligned with in vitro results, where specific derivatives showed potent antibacterial, antifungal, anticancer, antioxidant, and enzyme inhibition activities.

Compound DerivativeKey SubstituentNotable ActivityIC₅₀ (µg/mL)
Compound 5Methoxy groupAcetylcholinesterase Inhibition1.228 ± 1.63
Compound 5Methoxy groupβ-glucosidase Inhibition0.37 ± 3.06
Compound 7Thiophene ringAntioxidant (DPPH)17.16 ± 2.641
Compound 7Thiophene ringα-amylase Inhibition2.81 ± 8.69

Lipid Peroxidation Inhibition: A series of substituted 2-carboxamido- or 2-(aminomethyl)-1,4-benzodioxin derivatives were synthesized to determine the structural requirements for inhibiting human low-density lipoprotein (LDL) peroxidation. nih.gov The study found that several compounds were 5 to over 45 times more active than the reference drug probucol, indicating that specific substitutions on the benzodioxin core are highly effective for antioxidant activity. nih.gov

The Role of Stereochemistry

In medicinal chemistry, the precise 3D configuration of a molecule is a critical determinant of its pharmacological properties. mdpi.com For derivatives of 2,3-dihydro-1,4-benzodioxine, the presence of chiral centers means that multiple stereoisomers can exist. Computational modeling, in conjunction with experimental techniques like 2D Nuclear Overhauser Effect NMR (NOESY), has been used to assign the absolute configuration of diastereomers. mdpi.com This is crucial because subtle changes in the spatial arrangement of substituents can drastically impact the efficacy, safety, and pharmacokinetics of a compound by altering how it fits into a biological receptor or enzyme active site. mdpi.com

Applications in Materials Science and Organic Synthesis

Utilization as Chemical Building Blocks and Synthetic Intermediates

The rigid yet non-planar structure of the hexahydrobenzodioxine core makes it an attractive building block for the synthesis of more complex molecules. Its stereochemical properties and the ability to introduce functional groups at various positions allow for its use as a versatile synthetic intermediate.

The 1,4-benzodioxane (B1196944) scaffold, in a broader sense, is a common building block in the development of biologically active molecules that target a variety of pharmacological pathways. jhuapl.edu The saturated cyclohexane (B81311) ring of the hexahydro- derivative provides a conformational flexibility that can be advantageous in creating intricate three-dimensional structures. This can be particularly useful in the synthesis of natural product analogues and other complex organic molecules where precise spatial arrangement of functional groups is crucial. While specific research on 2,3,5,6,7,8-hexahydro-1,4-benzodioxine as a scaffold for complex molecular architectures is limited, the principles established for the dihydro-benzodioxane series are applicable. These scaffolds have been instrumental in designing molecules for a range of biological targets, suggesting that the hexahydro- variant could offer a novel platform for creating structural diversity. nih.gov

As a synthetic intermediate, this compound can serve as a precursor for a variety of more complex molecules. The oxygen atoms in the dioxane ring can influence the reactivity of adjacent positions, and the cyclohexane ring can be functionalized through various synthetic transformations. For instance, derivatives of 2,3-dihydro-1,4-benzodioxine have been used as starting materials for the synthesis of PARP1 inhibitors, highlighting the role of this heterocyclic system as a key precursor in medicinal chemistry. nih.gov Similar synthetic strategies could be envisioned for the hexahydro- analogue, where the saturated ring could be further elaborated to introduce additional stereocenters or functional groups, leading to novel classes of compounds. The synthesis of various substituted 1,4-benzodioxane derivatives demonstrates the versatility of this core structure in accessing a wide range of chemical space. researchgate.netscirp.orgscielo.br

Integration into Novel Functional Materials

The unique electronic and structural properties of the hexahydrobenzodioxine unit can be harnessed to create novel functional materials with applications in optics and polymer science.

Organic molecular materials are of significant interest for their nonlinear optical (NLO) properties, which arise from their electronic structure. jhuapl.edu While specific studies on the NLO properties of this compound are not widely reported, the incorporation of such heterocyclic structures into larger conjugated systems is a known strategy for developing NLO materials. The electron-donating nature of the oxygen atoms in the dioxane ring can contribute to the charge-transfer characteristics of a molecule, which is a key factor for second- and third-order NLO activity. mdpi.com By functionalizing the hexahydrobenzodioxine core with electron-donating and electron-withdrawing groups, it may be possible to create new chromophores with significant NLO responses suitable for applications in optoelectronic devices.

Table 1: Potential Functionalization Strategies for NLO Properties

Position of SubstitutionType of SubstituentPotential NLO Effect
Aromatic Ring (if present in precursor)Electron-donating group (e.g., -NH2, -OR)Enhancement of second-order NLO response
Aromatic Ring (if present in precursor)Electron-withdrawing group (e.g., -NO2, -CN)Creation of a push-pull system for NLO activity
Cyclohexane RingConjugated side chainsExtension of π-system, influencing third-order NLO properties

The incorporation of rigid, cyclic structures into polymer backbones is a well-established method for modifying the thermal and mechanical properties of materials. The this compound unit, with its non-planar and relatively rigid structure, could be integrated into polymers to enhance properties such as glass transition temperature and dimensional stability. While research on polymers specifically containing the hexahydro- variant is scarce, related benzodioxinone structures have been used to create block copolymers. This suggests the potential for developing novel polymers and macromolecules with tailored properties by incorporating the hexahydrobenzodioxine moiety.

Role in Ligand Design for Coordination Chemistry

The oxygen atoms of the 1,4-dioxane (B91453) ring in this compound possess lone pairs of electrons that can coordinate to metal centers, making this compound a potential ligand in coordination chemistry. The specific geometry and electronic properties of the hexahydrobenzodioxine scaffold could lead to the formation of unique metal complexes with interesting catalytic or material properties.

The design of ligands is crucial for the development of coordination complexes with specific geometries and reactivities. hud.ac.uk The bite angle and conformational flexibility of a ligand determine the coordination environment around the metal ion. The hexahydrobenzodioxine structure could act as a bidentate O-donor ligand. Furthermore, functionalization of the cyclohexane ring could introduce additional donor atoms, leading to polydentate ligands capable of forming stable chelate complexes. researchgate.net The resulting coordination compounds could find applications in catalysis, sensing, or as building blocks for metal-organic frameworks (MOFs). While the coordination chemistry of this compound is a largely unexplored area, the principles of ligand design suggest that it is a promising candidate for the synthesis of novel coordination complexes.

Despite a comprehensive search for scholarly and scientific information, there is a notable lack of specific data available in the public domain concerning the chemical compound "this compound" within the scope of the requested article outline.

The majority of available research focuses on its aromatic analog, 2,3-dihydro-1,4-benzodioxine, and its various derivatives. This related compound has been investigated for a wide range of applications, but this information falls outside the strict parameters of the subject "this compound".

A search for the specific hexahydro- compound did yield a CAS number for a substituted derivative, 1,4-Benzodioxin, 2,3,5,6,7,8-hexahydro-2,2,5,5,8,8-hexamethyl- (CAS Number: 88292-04-0) lookchem.com. This indicates the existence of the saturated ring system, but literature detailing its use in materials science, organic synthesis, or environmental studies remains elusive.

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